硼酸钾

描述

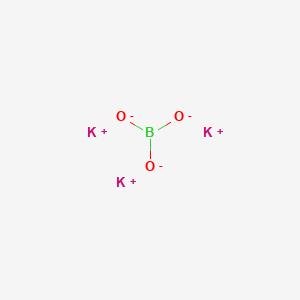

Potassium Borate, a chemical compound with the formula K2B4O7, is a salt of boric acid and potassium . It falls under the category of borate minerals, a group of boron-containing minerals that have been used for thousands of years in various applications, from pottery to flame retardants .

Synthesis Analysis

The production of potassium borate typically involves the reaction of borax (sodium borate) with potassium salts . The process begins with the dissolution of borax in water, followed by the addition of a potassium salt such as potassium chloride or potassium carbonate . This reaction results in the precipitation of potassium borate, which can then be isolated and purified .Molecular Structure Analysis

Potassium borate features an intricate framework of boron and oxygen, which imparts distinct properties to this compound . It exhibits a strong buffering capacity, resisting changes in pH, making it quite stable . In borate solutions, a variety of boron-containing species can coexist .Chemical Reactions Analysis

Potassium borate was hydrothermally synthesized from various boron minerals (H3BO3, B2O3, Na2B4O7·5H2O and Na2B4O7·10H2O) at reaction conditions of 60–90 °C and 15–120 min . The synthesized potassium borate was identified as “santite (KB5O8·4H2O)” from the X-ray diffraction (XRD) analyses results .Physical And Chemical Properties Analysis

Potassium borate is typically a white, crystalline solid . It is odorless and has a slightly salty, alkaline taste . This compound is soluble in water, which gives it an advantage in various applications where it needs to be mixed with liquids . Its molecular weight is approximately 361.78 g/mol .科学研究应用

焊接和金属精炼行业:硼酸钾用于焊接和金属精炼行业。由 Yildirim 等人(2015 年) 进行的一项研究探讨了通过水热法合成硼酸钾,突出了其在这些行业中的应用。

润滑油添加剂:硼酸钾用作润滑油中的添加剂。这得到了 Liu 等人(1991 年) 进行的研究的支持,该研究研究了硼酸钾在油中的抗磨损性能。

水泥和玻璃纤维添加剂:它还用作水泥和玻璃纤维中的添加剂。Yildirim 等人(2015 年)的研究中讨论了这种用途。

绝缘应用:硼酸钾在绝缘中得到应用。同样,这在 Yildirim 等人(2015 年)的研究中也有提及。

光学应用:该化合物表现出非线性光学特性,使其适用于光调制、开关、逻辑和信号处理,如 Kıpçak 等人(2015 年) 的研究所示。

农业应用:它用于农业,如 Shi 等人(2011 年) 关于其对芒果采后病害影响的研究所示。

光子和光电应用:硼酸钾用于光子和光电应用,这由 Belokoneva 等人(2012 年) 对非线性光学碘酸钾和硼酸盐的研究证明。

玻璃制造:其在玻璃制造中的应用在 Green(1942 年) 的一项研究中有详细说明,该研究考察了硼酸钾玻璃的物理性质。

安全和危害

未来方向

Boron-containing compounds have important applications in medical treatment, agriculture, and chemical products . The electron-deficient B atom has two structural units, BO3 and BO4 in borate anions, which can transform between themselves upon changing the atomic and molecular stoichiometry of the solution, or the species of cation within the mixture . This diversity of borate structures leads to a variety of interesting properties of borate materials . A unique property of borate solutions is that a variety of boron-containing species can coexist in water .

属性

IUPAC Name |

tripotassium;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.3K/c2-1(3)4;;;/q-3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUHFRRPHJEEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BK3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049750 | |

| Record name | Potassium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Boric acid, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Potassium borate | |

CAS RN |

12712-38-8 | |

| Record name | Boric acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012712388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)

![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)